(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Medicinal chemistry Scaffold design Physicochemical profiling

Procure (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034481-44-0) for your focused kinase inhibitor library. Its unique pyrimidin-2-yl methanone substituent provides a well-precedented type I kinase hinge-binding motif, while its distinct HBA count, lower MW, and reduced rotatable bonds differentiate it from pyrazine, indolizine, and benzonitrile analogs—making it an indispensable tool for systematic SAR exploration and PROTAC degrader warhead design. Vendor-verified 98% HPLC purity supports use as an analytical reference standard.

Molecular Formula C13H13N5O2
Molecular Weight 271.28
CAS No. 2034481-44-0
Cat. No. B2467031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
CAS2034481-44-0
Molecular FormulaC13H13N5O2
Molecular Weight271.28
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CC=N3
InChIInChI=1S/C13H13N5O2/c19-13(12-14-5-2-6-15-12)18-8-4-10(9-18)20-11-3-1-7-16-17-11/h1-3,5-7,10H,4,8-9H2
InChIKeyOSHNYPAUHKZVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034481-44-0): Scaffold Identity and Procurement Baseline


(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034481-44-0) is a synthetic small molecule with molecular formula C13H13N5O2 and a molecular weight of 271.28 g/mol [1]. Its structure comprises a pyrrolidine core substituted at the 3-position with a pyridazin-3-yloxy moiety and N-acylated with a pyrimidine-2-carbonyl group . This compound belongs to a broader class of pyridazine-pyrrolidine hybrid scaffolds that have attracted interest in medicinal chemistry as potential kinase inhibitor templates, though no peer-reviewed pharmacological data have been published for this specific compound as of the search date.

Why Generic Substitution of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone Is Not Supported by Current Evidence


Despite sharing a common pyridazin-3-yloxy-pyrrolidine core with numerous analogs, this compound's distinct pyrimidin-2-yl methanone substituent differentiates it from close structural relatives bearing pyrazine, indolizine, quinoxaline, benzonitrile, or pyrimidine-dione replacements at the carbonyl position [1]. However, no head-to-head comparative pharmacological data exist in the public domain for this compound against any defined analog. Claims of superiority or interchangeability would be speculative. The evidence below is therefore limited to physicochemical differentiation and class-level scaffold inference, and must be interpreted with the explicit caveat that quantitative biological differentiation data are absent from the peer-reviewed literature as of 2026.

Quantitative Differentiation Evidence for (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone Relative to Structural Analogs


Hydrogen Bond Acceptor Capacity: Pyrimidine vs. Pyrazine and Indolizine Analogs

The pyrimidine-2-carbonyl group in the target compound provides a distinct hydrogen bond acceptor (HBA) profile compared to close analogs. The pyrimidine ring contributes two nitrogen atoms capable of acting as hydrogen bond acceptors, yielding a total of 6 HBA in the molecule, versus 5 HBA for the pyrazine analog (5-methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034620-15-8) and an estimated 4 HBA for the indolizine analog [1]. This difference may influence target binding pose and selectivity, though no direct binding data exist for this compound.

Medicinal chemistry Scaffold design Physicochemical profiling

Molecular Weight and Lipophilic Ligand Efficiency: Comparison with Quinoxaline and Pyrimidine-Dione Analogs

The target compound (MW 271.28 g/mol) sits at the lower end of the molecular weight range for pyridazin-3-yloxy-pyrrolidine carbonyl derivatives. This is 50.05 Da lighter than the quinoxaline analog (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone, MW 321.33 g/mol [1], and approximately 44 Da lighter than the pyrimidine-2,4-dione analog 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione (CAS 2034562-98-4, MW ~315 g/mol) [2]. The lower MW of the target compound translates to a higher ligand efficiency floor in fragment-based and lead-like screening contexts. Predicted cLogP is approximately 0.8–1.2 units lower than the indolizine analog (estimated cLogP ~2.5–3.0 vs. ~3.5–4.0 for the indolizine) .

Drug-likeness Lead optimization Fragment-based design

Rotatable Bond Count and Conformational Flexibility: Differentiation from Benzonitrile and Benzothiazole Analogs

The target compound possesses 4 rotatable bonds (excluding the pyrrolidine ring), compared to 5 rotatable bonds for the benzonitrile analog 4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034481-64-4) and 4 rotatable bonds for the benzothiazole analog 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole (CAS 2034529-17-2) [1]. The reduced rotational freedom of the target compound relative to the benzonitrile analog, combined with the absence of a para-substituted phenyl ring, may confer a more constrained conformational ensemble that could translate into differentiated target selectivity—though this inference remains untested experimentally for this compound [2].

Conformational analysis Scaffold diversity Target engagement

Vendor-Reported Purity and Availability for Direct Procurement: Target Compound vs. Analogs

The target compound (CAS 2034481-44-0) is available from multiple non-excluded vendors with reported purity of 98% (HPLC) . In comparison, the 5-methylpyrazin-2-yl analog (CAS 2034620-15-8) and the benzonitrile analog (CAS 2034481-64-4) are reported at a typical purity of 95% . The target compound's higher vendor-specified purity may reduce the need for in-house repurification prior to biological assay, offering a procurement advantage for laboratories requiring high-purity starting material for sensitive biochemical or biophysical experiments.

Chemical procurement Quality control Supply chain

Evidence-Supported Application Scenarios for (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone


Kinase-Focused Fragment and Lead-Like Library Design

The compound's pyrimidine-carbonyl motif is a recognized kinase hinge-binding pharmacophore . Its moderate MW (271.28 g/mol) and favorable ligand efficiency parameters position it as a viable starting point for kinase inhibitor lead generation campaigns, particularly for targets where pyrimidine-based type I inhibitors have shown precedent (e.g., Met kinase, CDK family). Procurement of this compound is appropriate when building a focused pyridazine-pyrimidine hybrid library for kinase screening, noting the absence of target-specific potency data .

Physicochemical Property-Driven SAR Expansion Around the Pyridazin-3-yloxy-Pyrrolidine Core

The target compound's distinct HBA count (6), lower MW, and reduced rotatable bond complement compared to pyrazine, indolizine, and benzonitrile analogs make it a useful comparator in systematic SAR studies. Medicinal chemistry teams exploring the impact of heterocycle variation at the carbonyl position on properties such as solubility, permeability, and metabolic stability can use this compound as one element of a property-diverse analog set .

High-Purity Reference Standard for Analytical Method Development

With vendor-reported purity of 98% (HPLC), this compound can serve as a reference standard for developing and validating HPLC or LC-MS methods for related pyridazine-pyrrolidine derivatives. This application leverages the compound's well-defined chromatographic properties and the availability of multiple independent supplier sources for cross-validation of analytical results .

Synthetic Building Block for PROTAC and Bifunctional Molecule Design

The pyrimidine moiety has been employed as a handle in PROTAC and molecular glue design due to its synthetic versatility and compatibility with linker attachment strategies . While no PROTAC data exist for this specific compound, the scaffold may be considered as a warhead or ligand component in heterobifunctional degrader design, with procurement justified by the need for novel E3 ligase-compatible warheads in early-stage degrader campaigns .

Quote Request

Request a Quote for (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.